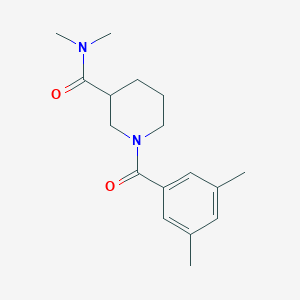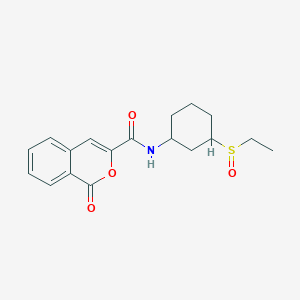![molecular formula C16H15N3OS B7050054 3-methyl-N-[(1R)-1-phenylethyl]-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7050054.png)
3-methyl-N-[(1R)-1-phenylethyl]-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[(1R)-1-phenylethyl]-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide is a fascinating compound with a complex structure. It consists of a thiazolo[5,4-b]pyridine ring system, a phenylethyl group, and a carboxamide functionality. This compound has garnered interest in various fields such as medicinal chemistry, due to its potential bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(1R)-1-phenylethyl]-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide typically involves multi-step organic synthesis techniques Key steps include the formation of the thiazolo[5,4-b]pyridine core, which can be achieved through cyclization reactions involving appropriate pyridine and thiazole precursors
Industrial Production Methods
On an industrial scale, the synthesis would be optimized for cost-effectiveness and yield. This could involve the use of automated reactors, efficient catalytic systems, and continuous flow methodologies to streamline the synthetic process. The reaction conditions would be meticulously controlled to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
3-methyl-N-[(1R)-1-phenylethyl]-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide can participate in various organic reactions such as:
Oxidation: : The compound could be subjected to oxidative conditions to form potential oxidized derivatives.
Reduction: : Reduction reactions might be employed to modify specific functional groups within the molecule.
Substitution: : Nucleophilic or electrophilic substitutions could occur at reactive sites within the molecule, especially on the aromatic rings.
Common Reagents and Conditions Used in These Reactions
Common reagents include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and substitution reagents like halides (e.g., iodine, bromine) under appropriate catalytic conditions.
Major Products Formed from These Reactions
The major products formed would depend on the type of reaction. For example, oxidation might yield ketones or carboxylic acids, reduction could produce alcohols or amines, and substitution reactions could lead to various substituted thiazolopyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel materials.
Biology
Biologically, 3-methyl-N-[(1R)-1-phenylethyl]-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide could be investigated for its interaction with biomolecules, serving as a potential lead compound in drug discovery and development.
Medicine
In medicine, researchers study its potential therapeutic applications. Compounds with similar structures have shown activity against various biological targets, suggesting that this compound could have pharmacological potential.
Industry
Industrially, this compound might be employed in the production of specialized chemicals or materials, given its unique physicochemical properties.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects
The mechanism of action for 3-methyl-N-[(1R)-1-phenylethyl]-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide would depend on its target application. If used in a biological context, it might interact with specific enzymes or receptors, modulating their activity.
Molecular Targets and Pathways Involved
Potential molecular targets could include enzymes involved in key metabolic pathways or receptors that regulate cellular functions. The exact pathways would require detailed study and experimental validation.
Comparison with Similar Compounds
When compared to similar compounds such as 3-methyl-N-phenylethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide or [1,2]thiazolo[5,4-b]pyridine-5-carboxamide derivatives, 3-methyl-N-[(1R)-1-phenylethyl]-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide stands out due to the specific arrangement of its functional groups and the chiral center in the phenylethyl moiety. This unique structure could potentially lead to different biological or chemical properties, highlighting its importance in research and development.
Properties
IUPAC Name |
3-methyl-N-[(1R)-1-phenylethyl]-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10(12-6-4-3-5-7-12)18-15(20)13-8-14-11(2)19-21-16(14)17-9-13/h3-10H,1-2H3,(H,18,20)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGDJMHHHKCPMM-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC2=C1C=C(C=N2)C(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NSC2=C1C=C(C=N2)C(=O)N[C@H](C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Methoxyphenyl)-[4-(1-propan-2-ylimidazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7049990.png)
![N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-propan-2-ylimidazole-4-carboxamide](/img/structure/B7050003.png)
![[4-(5-Methyl-1,3-benzoxazol-2-yl)piperazin-1-yl]-(2-propylfuran-3-yl)methanone](/img/structure/B7050007.png)
![1-Ethyl-3-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]urea](/img/structure/B7050008.png)
![4-(cyclopropanecarbonyl)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7050009.png)
![1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(oxepan-4-yl)urea](/img/structure/B7050011.png)
![3-cyclopropyl-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B7050012.png)
![N-(8-oxaspiro[4.5]decan-4-yl)-2-phenylpyrazole-3-carboxamide](/img/structure/B7050021.png)
![N-[(2,5-dichlorothiophen-3-yl)methyl]-3-methylsulfonylpyrrolidine-1-carboxamide](/img/structure/B7050033.png)

![(5-Fluoropyridin-2-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone](/img/structure/B7050058.png)


![N,N-dimethyl-1-[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]piperidine-3-carboxamide](/img/structure/B7050072.png)
